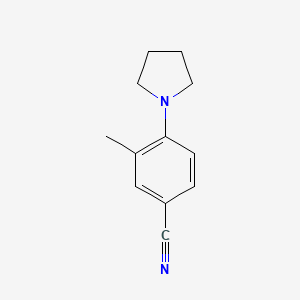

3-Methyl-4-(pyrrolidin-1-yl)benzonitrile

CAS No.:

Cat. No.: VC13416348

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 3-methyl-4-pyrrolidin-1-ylbenzonitrile |

| Standard InChI | InChI=1S/C12H14N2/c1-10-8-11(9-13)4-5-12(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |

| Standard InChI Key | ZECKAHRZLBRRTE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C#N)N2CCCC2 |

| Canonical SMILES | CC1=C(C=CC(=C1)C#N)N2CCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methyl-4-(pyrrolidin-1-yl)benzonitrile consists of a benzonitrile core substituted with a methyl group at position 3 and a pyrrolidin-1-yl group at position 4 (Figure 1). The pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom, contributes to the molecule’s conformational flexibility and potential for hydrogen bonding. The methyl group enhances hydrophobicity, which may influence bioavailability and membrane permeability .

Table 1: Key physicochemical properties of 3-methyl-4-(pyrrolidin-1-yl)benzonitrile

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₅N₂ |

| Molecular weight | 187.26 g/mol |

| Hydrogen bond donors | 0 |

| Hydrogen bond acceptors | 3 (nitrile, pyrrolidine N) |

| LogP (estimated) | 2.1–2.5 |

Note: Data inferred from structurally analogous compounds .

Synthetic Strategies

Reductive Amination

A common route for synthesizing benzonitrile derivatives involves reductive amination. For example, 4-(pyrrolidin-3-yl)benzonitrile analogs are synthesized via condensation of 4-formylbenzonitrile with pyrrolidine derivatives under basic conditions, followed by reduction . Applying this method to 3-methyl-4-aminobenzonitrile could yield the target compound, though regioselectivity challenges may arise due to steric hindrance from the methyl group .

Palladium-Catalyzed Coupling

Applications in Drug Discovery

Epigenetic Therapy

LSD1 inhibitors are emerging as promising agents for AML treatment. In THP-1 leukemia cells, 4-(pyrrolidin-3-yl)benzonitrile derivatives upregulated CD86 expression—a biomarker of differentiation—at nanomolar concentrations . The methyl substitution in 3-methyl-4-(pyrrolidin-1-yl)benzonitrile could enhance metabolic stability, addressing limitations of earlier analogs.

Central Nervous System (CNS) Targets

Pyrrolidine scaffolds are prevalent in CNS drugs due to their ability to cross the blood-brain barrier. For instance, GlyT1 inhibitors featuring pyrrolidine moieties exhibit antidepressant and antipsychotic effects . The nitrile group in 3-methyl-4-(pyrrolidin-1-yl)benzonitrile may engage in dipole interactions with neuronal receptors, warranting exploration in neuropharmacology.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume